(E)-oct-4-ene-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
190512-44-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(E)-oct-4-ene-2,3-dione |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h5-6H,3-4H2,1-2H3/b6-5+ |
InChI Key |
OGKBEVADAJWXFZ-AATRIKPKSA-N |
SMILES |
CCCC=CC(=O)C(=O)C |
Isomeric SMILES |
CCC/C=C/C(=O)C(=O)C |
Canonical SMILES |
CCCC=CC(=O)C(=O)C |
Synonyms |
4-Octene-2,3-dione, (E)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for E Oct 4 Ene 2,3 Dione and Analogous Acyclic Diones
Strategies for Stereoselective Carbon-Carbon Double Bond Formation
A critical challenge in the synthesis of (E)-oct-4-ene-2,3-dione is the establishment of the E-configured double bond at the C4 position. Several powerful synthetic methods have been developed to control alkene stereochemistry.
The preferential formation of (E)-alkenes is a common objective in organic synthesis, and several reliable methods are available. The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone strategies for this purpose.
The Wittig reaction utilizes phosphonium (B103445) ylides to convert aldehydes or ketones into alkenes. wikipedia.org The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (e.g., ester or ketone) on the carbanionic carbon, generally lead to high selectivity for the (E)-alkene. wikipedia.orgacs.orgchemtube3d.comquora.com This selectivity arises from the reversibility of the initial betaine (B1666868) formation, which allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, leading to the (E)-alkene product. acs.orgnih.gov
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variation of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org This method is particularly renowned for its excellent (E)-selectivity when reacting with aldehydes. wikipedia.orgnrochemistry.comconicet.gov.ar Key advantages of the HWE reaction include the higher nucleophilicity of the phosphonate (B1237965) carbanion and the straightforward removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The (E)-selectivity is generally attributed to the thermodynamic control in the formation of the key oxaphosphetane intermediate, where steric hindrance is minimized in the transition state leading to the trans-alkene. nrochemistry.comalfa-chemistry.com
| Reaction | Reagents | Typical Selectivity | Key Features |
|---|---|---|---|
| Wittig Reaction (Stabilized Ylide) | Aldehyde/Ketone + Phosphonium ylide (with EWG) | High E-selectivity | Formation of a stable triphenylphosphine (B44618) oxide byproduct. wikipedia.org |
| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone + Phosphonate carbanion | Predominantly E-alkene | Water-soluble phosphate byproduct allows for easy purification. wikipedia.orgalfa-chemistry.com Highly reliable for aldehydes. nrochemistry.com |
| Julia-Kocienski Olefination | Aldehyde/Ketone + Sulfone-derived anion | High E-selectivity | Provides excellent stereocontrol for the formation of trans-disubstituted alkenes. |
Another powerful technique is the hydroalkylation of terminal alkynes . A dual copper/nickel catalyst system can achieve the stereospecific synthesis of a wide range of (E)-alkenes from terminal alkynes and alkyl iodides. nih.govacs.org The reaction proceeds with excellent anti-Markovnikov selectivity, where a hydrocupration step controls the regio- and diastereoselectivity, followed by a nickel-catalyzed cross-coupling. nih.govacs.org
Olefin metathesis is a catalytic reaction that reorganizes carbon-carbon double bonds, providing a versatile tool for organic synthesis. wikipedia.org For the construction of acyclic enediones, cross-metathesis (CM) is particularly relevant. sigmaaldrich.comnih.gov This reaction involves the intermolecular exchange of fragments between two different alkenes, catalyzed by transition metal alkylidene complexes, most commonly those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orglibretexts.org
To synthesize a precursor to this compound, one could envision a cross-metathesis reaction between two appropriately functionalized olefins. For instance, an alkene containing the latent dicarbonyl functionality could be coupled with a simple alkene like 1-butene. The stereochemical outcome of cross-metathesis reactions can often be controlled to favor the more thermodynamically stable (E)-isomer, especially when one of the olefin partners is a terminal alkene, leading to the release of volatile ethylene (B1197577) gas which drives the reaction equilibrium. sigmaaldrich.com
| Metathesis Type | Description | Application to Acyclic Dione (B5365651) Synthesis |
|---|---|---|
| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. sigmaaldrich.com | Can couple two functionalized fragments to form the C8 backbone with the C=C bond. |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of an acyclic diene to form a cyclic olefin. sigmaaldrich.com | Not directly applicable for acyclic diones but is a related, powerful technique for ring formation. fmeasure.com |
Approaches to α,β-Dicarbonyl Functional Group Introduction
The α,β-dicarbonyl (or 1,2-dicarbonyl) unit is a key feature of the target molecule. nih.gov Its introduction can be achieved through several oxidative or condensation-based strategies.
Oxidation of suitable precursors is a direct and common method for generating 1,2-dicarbonyl compounds. Two primary strategies involve the oxidation of α-methylene ketones or the oxidation of alkynes.
The oxidation of a methylene (B1212753) group adjacent to a carbonyl (an α-methylene ketone) to a dione is a classic transformation. Selenium dioxide (SeO₂) is the most prominent reagent for this purpose, in a reaction often known as the Riley oxidation. chemicalbook.comwikipedia.org The mechanism involves the enol tautomer of the ketone attacking the selenium center, ultimately leading to the 1,2-dicarbonyl product. wikipedia.org This method is effective for converting ketones into the corresponding α-diketones. chemicalbook.comstackexchange.com
A second major route is the oxidation of internal alkynes . This method directly furnishes the 1,2-dione functionality by cleaving the alkyne's triple bond and forming two new carbon-oxygen double bonds. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄) under neutral conditions and ozone (O₃). libretexts.orgmasterorganicchemistry.com Transition metal-catalyzed systems have also been developed, such as those using palladium or iron catalysts, which can offer milder reaction conditions and broader functional group tolerance. researchgate.netaakash.ac.in
| Precursor | Oxidizing Agent/System | Description |
|---|---|---|
| α-Methylene Ketone | Selenium Dioxide (SeO₂) | Known as the Riley Oxidation; specifically oxidizes the α-CH₂ group. wikipedia.org |
| Internal Alkyne | Potassium Permanganate (KMnO₄) | Oxidizes the alkyne to a vicinal dicarbonyl under neutral conditions. libretexts.org |
| Internal Alkyne | Ozone (O₃) | Ozonolysis of alkynes can yield diones, though over-oxidation to carboxylic acids is possible. masterorganicchemistry.comorganic-chemistry.org |
| Internal Alkyne | FeCl₃ / H₂O₂ | An iron-catalyzed system for the oxidation of alkynes to 1,2-diones. researchgate.net |
Condensation reactions involve the joining of two molecules with the loss of a small molecule, such as water or an alcohol. wikipedia.orgchemistrytalk.org While classic named reactions like the Claisen or Knoevenagel condensations are well-known, their direct application to form acyclic α,β-diones is less common than oxidative methods. wikipedia.orgnih.gov However, the principles of these reactions can be adapted. For instance, the condensation of an α-keto ester with another carbonyl compound or its derivative could potentially be employed to construct the dicarbonyl framework. The Stork enamine reaction is a method for synthesizing α-substituted carbonyl compounds and could be conceptually applied. jove.com
More relevant is the self-condensation of certain ketones or the reaction between two different carbonyl precursors under specific conditions to build up the dicarbonyl unit. These reactions often proceed via enolate intermediates and require careful control of reaction conditions to avoid side reactions.
Carbonylation reactions introduce carbon monoxide (CO) into an organic substrate, typically with the aid of a transition metal catalyst, most commonly palladium. nih.govunipr.it These reactions are powerful for synthesizing carbonyl-containing compounds such as esters, amides, and ketones. nih.govacs.org
The synthesis of diones via carbonylation can be envisioned through a dicarbonylation process. For example, the palladium-catalyzed double carbonylation of a 1,3-diene is a highly atom-economical approach to produce adipate (B1204190) diesters (1,6-dicarbonyl compounds). unimi.itprocess-technology-online.com While challenging, adapting such a methodology to insert two adjacent carbonyl groups across an alkyne or to dicarbonylate other unsaturated precursors could provide a direct route to α,β-dione structures. Oxidative carbonylation is another strategy where a substrate is carbonylated in the presence of an oxidant to form carbonyl compounds. unipr.it These methods represent an advanced and potentially efficient, though mechanistically complex, approach to dione synthesis.
Multi-Component Reactions (MCRs) for Diverse Dione Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation from three or more starting materials. beilstein-journals.orgorganic-chemistry.org While the direct synthesis of this compound via a specific MCR is not extensively documented, analogous acyclic dione and enone scaffolds can be constructed using established MCRs by carefully selecting the starting components.
Classical MCRs such as the Mannich, Knoevenagel, and Petasis (borono-Mannich) reactions provide pathways to highly functionalized acyclic systems. mdpi.comnih.gov For instance, a Mannich-type reaction involving an enolizable dicarbonyl compound, an aldehyde, and an amine can lead to a more complex dione structure. Similarly, the Knoevenagel condensation between an active methylene compound (e.g., a 1,3-dicarbonyl) and a carbonyl compound can yield α,β-unsaturated systems. mdpi.com The Petasis reaction, which couples an amine, a carbonyl compound, and an organoboronic acid, offers another convergent route to functionalized acyclic structures that could potentially be elaborated into the desired dione framework. nih.gov
The power of MCRs lies in their ability to rapidly generate molecular diversity. By varying the individual components, a wide array of dione analogs can be synthesized, facilitating the exploration of structure-activity relationships in medicinal chemistry and materials science.
Table 1: Examples of Multi-Component Reactions for Acyclic Scaffolds
| Reaction Name | Components | Product Type | Potential for Dione Synthesis |
|---|---|---|---|
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Aminocarbonyl | Can introduce dione functionality through appropriate choice of carbonyl component. |
| Knoevenagel Condensation | Carbonyl Compound, Active Methylene Compound | α,β-Unsaturated Compound | Can form the enone backbone of an unsaturated dione. |
Catalytic Systems in Dione Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of α,β-unsaturated diones. Various catalytic systems, including Lewis acids, organocatalysts, and transition metal complexes, have been developed to control the reactivity and stereoselectivity of the reactions involved.
Lewis Acid Catalysis in Enone and Dione Formation
Lewis acid catalysis is a powerful tool for the activation of carbonyl compounds towards nucleophilic attack. nih.gov In the context of enone and dione synthesis, Lewis acids can promote various transformations, including aldol (B89426) condensations, Michael additions, and cycloadditions. The coordination of a Lewis acid to a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating bond formation.
For the synthesis of α,β-unsaturated diones, Lewis acids can be employed to catalyze the condensation of aldehydes or ketones with other carbonyl-containing fragments. For example, the reaction of an aldehyde with an α-ketoester in the presence of a Lewis acid could potentially lead to an enedione product. Common Lewis acids used in organic synthesis include boranes (e.g., BF₃·OEt₂), titanium derivatives (e.g., TiCl₄), and aluminum compounds (e.g., AlCl₃). rsc.org The choice of Lewis acid can significantly influence the reaction's outcome, including its rate, yield, and stereoselectivity.
Recent studies have shown that Lewis acids can also mediate the reactions of alkyl azides with α,β-unsaturated ketones to furnish enaminones, which are structurally related to enediones. nih.gov Furthermore, Lewis acids have been utilized in the α-fluoroformylalkenylation of aldehyde acetals to produce α,β-unsaturated aldehydes, which could serve as precursors for dione synthesis. mdpi.com
Table 2: Lewis Acid Catalysis in the Synthesis of Unsaturated Carbonyls
| Lewis Acid | Reactants | Product Type | Reference |
|---|---|---|---|
| AlCl₃ | α,β-Unsaturated Ketones, 2-Phenylbenzothiazoline | Saturated Ketones | rsc.org |
| TiCl₄ | Alkyl Azides, Enones | Enaminones | nih.gov |
Organocatalysis for Asymmetric and Selective Transformations
Organocatalysis has emerged as a key strategy for the enantioselective synthesis of chiral molecules without the need for metal catalysts. units.it In the realm of dione synthesis, chiral organocatalysts can facilitate asymmetric Michael additions, aldol reactions, and other transformations to create stereogenic centers with high enantiomeric excess.
A notable example is the asymmetric organocatalytic Michael addition–cyclization cascade reaction of cyclopentane-1,2-dione with α,β-unsaturated aldehydes. researchgate.net Although this example leads to a cyclic product, the underlying principle of activating an enone towards nucleophilic attack by a dicarbonyl compound is directly applicable to the synthesis of acyclic analogs. Chiral secondary amines, such as proline and its derivatives, are commonly used organocatalysts that activate α,β-unsaturated aldehydes through the formation of a chiral iminium ion, which then undergoes a stereoselective reaction. tcichemicals.com
Furthermore, organocatalysis has been successfully applied in the synthesis of α,β-unsaturated carbonyl compounds through visible-light-promoted aerobic oxidation of corresponding silyl (B83357) enol ethers using an inexpensive organic dye as the photosensitizer. rsc.org This method provides a green and efficient route to enone scaffolds.
Table 3: Organocatalytic Approaches to Unsaturated Dicarbonyls and Analogs
| Organocatalyst Type | Reaction Type | Substrates | Product Feature |
|---|---|---|---|
| Chiral Secondary Amine | Michael Addition-Cyclization | Cyclopentane-1,2-dione, α,β-Unsaturated Aldehydes | Asymmetric bicyclic hemiacetals |
| Organic Dye (Photosensitizer) | Aerobic Oxidation | Silyl Enol Ethers | α,β-Unsaturated Ketones and Aldehydes |
| Cinchona Alkaloid Derivatives | [4+2] Cycloaddition | 1-Azadienes, γ-Butenolides | Asymmetric N-heterocycles |
Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis offers a broad spectrum of reactions for the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex molecules like α,β-unsaturated diones.
Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the β-boration of α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction introduces a boron moiety at the β-position, which can then be subjected to further transformations, such as cross-coupling reactions, to build more complex dione structures. Copper catalysis has also been employed in the synthesis of α,β-unsaturated ketones via the cleavage of the C-C(O)C single bond of monoalkylated β-diketones. scirp.org More recently, a copper-catalyzed aerobic dehydrogenation method has been developed to convert saturated ketones into their α,β-unsaturated counterparts. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysis is renowned for its versatility in cross-coupling reactions. While direct palladium-catalyzed synthesis of this compound is not explicitly reported, analogous transformations are well-established. For instance, palladium-catalyzed carbonylative coupling reactions can be used to introduce a carbonyl group into an organic molecule. The synthesis of α,β-unsaturated amides from styrenes and nitroarenes has been achieved through palladium-catalyzed selective aminocarbonylation. nih.gov Palladium catalysts are also effective in carbonylative cyclization reactions to produce various heterocyclic compounds. rsc.orgrsc.orgresearchgate.net
Rhodium-Catalyzed Reactions: Rhodium catalysts have shown utility in the synthesis of complex cyclic systems from enediynes through tetradehydro-Diels–Alder reactions. nih.govrsc.org While these examples lead to cyclic products, the ability of rhodium to catalyze reactions involving unsaturated systems suggests its potential for the synthesis of acyclic enediones from appropriate starting materials.
Table 4: Metal-Catalyzed Synthesis of α,β-Unsaturated Carbonyl Compounds and Analogs
| Metal Catalyst | Reaction Type | Substrates | Product Type |
|---|---|---|---|
| Copper(I) Chloride | β-Boration | α,β-Unsaturated Carbonyls, Tetrahydroxydiborane | β-Boryl Carbonyl Compounds |
| Copper(II) Complex/TEMPO | Aerobic Dehydrogenation | Saturated Ketones | α,β-Unsaturated Ketones |
| Palladium Acetate | Carbonylative Synthesis | Styrenes, Nitroarenes | α,β-Unsaturated Amides |
Chemical Reactivity and Mechanistic Pathways of E Oct 4 Ene 2,3 Dione
Pericyclic Reactions Involving the Conjugated Dione (B5365651) System
Ene Reactions and Their Stereochemical Implications
There is no available research data on the participation of (E)-oct-4-ene-2,3-dione in ene reactions.
Cycloaddition Reactions (e.g., Diels-Alder Type, [3+4] Cycloadditions)
Specific studies concerning the behavior of this compound as either a diene or a dienophile in cycloaddition reactions have not been reported.
Nucleophilic and Electrophilic Additions
Addition to Carbonyl Centers
No documented studies on the nucleophilic addition to the carbonyl centers of this compound are available.
Michael Additions to the α,β-Unsaturated System
There is a lack of specific experimental data regarding Michael additions to the α,β-unsaturated system of this compound.
Photochemical Transformations of Diones
Specific photochemical studies on this compound have not been found in the reviewed literature.
Oxidative Transformations of the Alkene Moiety
The electron-rich carbon-carbon double bond in this compound is a prime target for oxidative reagents. These reactions can lead to the cleavage of the double bond, resulting in the formation of smaller carbonyl-containing fragments.
Ozonolysis is a powerful method for the oxidative cleavage of alkenes. masterorganicchemistry.com The reaction of this compound with ozone (O₃) is expected to proceed through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). masterorganicchemistry.com Subsequent workup of the ozonide determines the final products.
Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal, would cleave the ozonide to yield smaller carbonyl compounds. In the case of this compound, this is predicted to yield a dicarbonyl compound and an aldehyde.
Oxidative Workup: Conversely, workup with an oxidizing agent like hydrogen peroxide (H₂O₂) would lead to the formation of carboxylic acids.
The expected products from the ozonolysis of this compound under different workup conditions are summarized in the table below.
| Workup Condition | Predicted Products |
| Reductive (e.g., DMS, Zn/H₂O) | 2,3-dioxopentanal and propanal |
| Oxidative (e.g., H₂O₂) | 2,3-dioxopentanoic acid and propanoic acid |
Besides ozonolysis, other methods can achieve the oxidative cleavage of the alkene in this compound. nih.govacs.org These reactions often employ strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). The regioselectivity of these reactions can be influenced by the electronic nature of the substituents on the double bond. Given the presence of the electron-withdrawing α-dione, the double bond is electronically polarized, which can direct the attack of the oxidant.
For instance, cleavage with hot, acidic potassium permanganate would be expected to yield carboxylic acids, similar to oxidative ozonolysis. The regioselectivity would favor cleavage of the C4-C5 double bond, leading to the formation of specific carboxylic acid fragments.
| Reagent | Predicted Products | Reaction Conditions |
| Hot, acidic KMnO₄ | 2,3-dioxopentanoic acid and propanoic acid | Heat, acidic |
| Lemieux-Johnson reagent (OsO₄, NaIO₄) | 2,3-dioxopentanal and propanal | Room temperature |
Rearrangement Reactions and Tautomerism
The structure of this compound allows for interesting rearrangement and tautomeric possibilities, primarily involving the dicarbonyl moiety.
Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.com this compound, having α-hydrogens on the carbon adjacent to the dione (C1), can exist in equilibrium with its enol form. The presence of the adjacent carbonyl group can influence the position of this equilibrium. The enol form, an α-hydroxy enone, possesses a different reactivity profile compared to the diketone form.
The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.net
| Tautomer | Structure | Key Features |
| Keto form | This compound | Contains two adjacent carbonyl groups. |
| Enol form | (E)-2-hydroxyocta-2,4-dien-3-one | Contains a hydroxyl group conjugated with a double bond and a carbonyl group. |
In addition to tautomerism, α-dicarbonyl compounds can undergo rearrangement reactions under certain conditions, such as the benzil-benzilic acid rearrangement, although this typically requires strong basic conditions and is more common for aromatic diketones. For an aliphatic α-dione like the one in this compound, other base-catalyzed rearrangements could potentially occur, leading to the formation of α-hydroxy carboxylic acids after an intramolecular hydride shift.
Advanced Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For (E)-oct-4-ene-2,3-dione, ¹H and ¹³C NMR spectroscopy, enhanced by two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would provide a complete picture of its covalent framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The chemical shifts are influenced by the electron-withdrawing nature of the conjugated dicarbonyl system. The olefinic proton (H4) would appear significantly downfield due to deshielding effects. The trans configuration of the double bond would be confirmed by a large vicinal coupling constant (J value) between H4 and H5, typically in the range of 12-18 Hz.
¹³C NMR Spectroscopy: The carbon NMR spectrum would definitively identify all unique carbon environments. The carbonyl carbons (C2 and C3) are expected to resonate at the lowest field, characteristic of dicarbonyl compounds. The olefinic carbons (C4 and C5) would also be downfield, with their chemical shifts indicating their position within the conjugated system. The aliphatic carbons of the ethyl and propyl groups would appear at higher fields.
Due to the lack of direct experimental spectra for this compound, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on data from analogous α,β-unsaturated ketones, such as (E)-3-penten-2-one.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity and Coupling Constants (J) |
|---|---|---|---|
| C1-H₃ | ~1.1 | ~10-15 | t, J ≈ 7.5 Hz |
| C2 | - | ~195-205 | - |
| C3 | - | ~190-200 | - |
| C4-H | ~6.8-7.2 | ~135-145 | d, J ≈ 15 Hz |
| C5-H | ~6.5-6.9 | ~130-140 | dt, J ≈ 15, 7 Hz |
| C6-H₂ | ~2.3-2.6 | ~30-35 | quintet, J ≈ 7 Hz |
| C7-H₂ | ~1.5-1.8 | ~20-25 | sextet, J ≈ 7.5 Hz |
| C8-H₃ | ~0.9-1.1 | ~12-16 | t, J ≈ 7.5 Hz |
Advanced 2D NMR Techniques:
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, confirming the connectivity within the propyl group (H5-H6-H7-H8) and the ethyl group attached to the carbonyl.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods would provide clear evidence for the α,β-unsaturated dicarbonyl moiety.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the C=O and C=C bonds. Due to conjugation, the C=O stretching vibrations are expected at a lower frequency (around 1650-1685 cm⁻¹) compared to a saturated diketone. The C=C stretching vibration would appear in the region of 1600-1640 cm⁻¹. The trans nature of the double bond would likely give rise to a strong C-H out-of-plane bending vibration around 960-990 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, is expected to show a strong Raman signal. The C=O stretch would also be visible, although potentially weaker than in the IR spectrum. The complementary nature of IR and Raman spectroscopy can be particularly useful in resolving vibrational modes that may be weak or inactive in one of the techniques.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (sp²) | 3010-3095 | 3010-3095 | Medium |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 | Strong |
| C=O stretch (conjugated) | 1650-1685 | 1650-1685 | Strong (IR), Medium (Raman) |
| C=C stretch (conjugated) | 1600-1640 | 1600-1640 | Medium (IR), Strong (Raman) |
| C-H bend (trans olefin) | 960-990 | - | Strong (IR) |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound (molecular weight: 140.18 g/mol ), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₈H₁₂O₂).
Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) at m/z 140. The fragmentation of this ion would be dictated by the presence of the carbonyl groups and the double bond. Key fragmentation pathways for α,β-unsaturated ketones typically involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). researchgate.net The most stable acylium ions are often formed.
Predicted Fragmentation Pattern:
Loss of an ethyl radical (•CH₂CH₃): α-cleavage at the C2-C3 bond is unlikely, but cleavage of the C1-C2 bond would lead to the loss of an ethyl radical, resulting in an ion at m/z 111.
Loss of a propyl radical (•CH₂CH₂CH₃): α-cleavage at the C5-C6 bond is not a primary fragmentation pathway for the molecular ion.
McLafferty Rearrangement: Not possible for the molecular ion of this compound in its ground state geometry.
Cleavage of the C-C bond alpha to the carbonyl group: A prominent fragmentation would be the cleavage of the bond between C3 and C4, leading to the formation of stable acylium ions. For example, cleavage of the C2-C3 bond to lose CO is possible.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 140 | [C₈H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 111 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 83 | [M - C₂H₅CO]⁺ | Loss of propionyl radical |
| 57 | [C₃H₅O]⁺ | Acylium ion from cleavage at C3-C4 |
| 55 | [C₄H₇]⁺ | Hydrocarbon fragment |
| 29 | [C₂H₅]⁺ | Ethyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, we can infer its likely solid-state conformation from the structures of other acyclic α,β-unsaturated carbonyl compounds.
It is expected that in the solid state, the enedione moiety of this compound would adopt a planar or near-planar conformation to maximize π-orbital overlap and conjugation. The molecule would likely exist in the more stable s-trans conformation about the C3-C4 single bond. Intermolecular interactions, such as dipole-dipole interactions between the carbonyl groups of adjacent molecules, would play a significant role in the crystal packing. The alkyl chains would likely adopt staggered conformations to minimize steric hindrance.
A detailed analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the E-configuration of the double bond and revealing the planarity of the conjugated system.
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Chiral Derivatives
This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if a chiral center were introduced into the molecule, for example, by substitution on one of the alkyl chains, the resulting chiral derivative would be optically active.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a chiral derivative of this compound, the α,β-unsaturated dicarbonyl system would act as a chromophore. The electronic transitions associated with this chromophore (e.g., n→π* and π→π* transitions) would give rise to characteristic ECD signals (Cotton effects). The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule. acs.org
Theoretical calculations of the ECD spectrum for different enantiomers could be compared with experimental spectra to determine the absolute configuration of the chiral derivative. The relationship between the helicity of the chromophore and the sign of the Cotton effect, as described by the helicity rules for enones, would be a key tool in this analysis.
Computational and Theoretical Investigations of E Oct 4 Ene 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.
Density Functional Theory (DFT) for Ground and Transition States
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. imperial.ac.ukyoutube.com For a molecule like (E)-oct-4-ene-2,3-dione, DFT would be instrumental in optimizing its ground-state geometry, allowing for the precise determination of bond lengths, bond angles, and dihedral angles. This information is the cornerstone for understanding the molecule's three-dimensional structure.
Furthermore, DFT is a powerful tool for exploring chemical reactivity. By calculating the energies and geometries of transition states, researchers can elucidate the mechanisms of reactions involving this compound. mdpi.com For instance, in studying its susceptibility to nucleophilic attack at the carbonyl carbons or the β-carbon of the ene system, DFT could map out the potential energy surface of the reaction, identifying the lowest energy pathway and the structure of the high-energy transition state. wikipedia.org This would provide invaluable information on reaction rates and selectivity.
Ab Initio Methods for Accurate Energy Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and, consequently, greater accuracy in energy calculations compared to DFT. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to refine the energy calculations for the ground and transition states of this compound. These highly accurate energy values are crucial for constructing precise reaction profiles and for benchmarking the results obtained from more computationally efficient methods like DFT.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. wikipedia.orgnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a moving picture of the molecule. mdpi.com
For this compound, MD simulations would be invaluable for mapping its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations could reveal the relative energies of different conformers and the energy barriers for interconversion between them. This is particularly important for understanding how the molecule's shape influences its reactivity and its interactions with other molecules.
Furthermore, MD simulations are essential for studying intermolecular interactions. By placing this compound in a simulated solvent environment, researchers could investigate how solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and reactivity. This provides a more realistic model of the molecule's behavior in solution.
Application of Transition State Theory to Reaction Kinetics
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orgpressbooks.pub The theory posits that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. britannica.com The rate of the reaction is then related to the concentration of these transition state species and the frequency with which they convert to products. ox.ac.uk
By combining the energetic information obtained from quantum chemical calculations (specifically, the energy of the transition state relative to the reactants) with the principles of statistical mechanics, TST can be used to predict the rate constant of a reaction. ox.ac.uk For this compound, this would allow for a theoretical prediction of its reaction rates with various reagents, providing a powerful complement to experimental kinetic studies.
Elucidation of Structure-Reactivity Relationships through Computational Models
A key strength of computational chemistry lies in its ability to systematically modify a molecule's structure and observe the resulting changes in its properties. This allows for the elucidation of structure-reactivity relationships. For this compound, computational models could be used to explore how substitutions at different positions on the carbon backbone affect its electronic structure and reactivity.
For example, the introduction of electron-donating or electron-withdrawing groups could alter the electron density at the carbonyl carbons and the double bond, thereby influencing the molecule's susceptibility to nucleophilic or electrophilic attack. By quantifying these effects through computational calculations, researchers can build predictive models that relate a molecule's structure to its chemical behavior. This understanding is fundamental to the rational design of new molecules with tailored properties.
Applications in Organic Synthesis and Advanced Materials Chemistry
Role of (E)-oct-4-ene-2,3-dione as a Versatile Building Block in Complex Molecule Construction
There is no documented use of this compound as a building block in the synthesis of complex molecules. Its potential reactivity, stemming from the conjugated dione (B5365651) and alkene functionalities, could theoretically be exploited in various organic transformations. However, without experimental validation, any proposed synthetic utility remains speculative.
Integration of Conjugated Dione Units into Novel Materials
The integration of conjugated dione units is a known strategy in materials science for developing materials with interesting electronic and optical properties. However, there is no specific information on the use of this compound for these purposes.
Conjugated polymers often incorporate electron-deficient units to tune their electronic properties for applications in organic electronics. While the dione functionality in this compound suggests it could act as an electron-deficient moiety, there are no reports of its incorporation into π-conjugated polymers.
The development of organic semiconductors is a rapidly advancing field. The molecular structure of this compound does not inherently preclude its potential use in such applications, but no research has been published to support this.
Chromophores and dyes are molecules that absorb and emit light, and their properties are dictated by their electronic structure. The conjugated system in this compound might impart chromophoric properties, but its absorption and emission characteristics have not been reported.
Photoinitiators are compounds that generate reactive species upon light absorption, initiating polymerization. Certain dione-containing molecules can function as photoinitiators. However, the efficacy of this compound in this role has not been investigated.
Precursors for Heterocyclic Compound Synthesis
Dicarbonyl compounds are common precursors for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with various nucleophiles. Theoretically, this compound could serve as a precursor to heterocycles such as pyrazines, quinoxalines, or other related structures. However, no such synthetic routes originating from this specific compound have been described in the scientific literature.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these ring systems is a central theme in organic chemistry. While α,β-unsaturated dicarbonyl compounds can, in principle, serve as precursors to various heterocyclic systems through reactions with nitrogen-containing nucleophiles (such as hydrazines, ureas, and amidines), there is no specific literature detailing the use of this compound for this purpose.
Consequently, no established protocols, reaction yields, or characterization data for nitrogen-containing heterocycles derived from this compound can be presented. The potential reactivity of its α-diketone and enone functionalities towards binucleophiles to form rings like pyrazines, quinoxalines, or diazepines has not been explored or documented in peer-reviewed studies.
A summary of the current research status is provided in the table below.
| Research Area | Findings for this compound |
| Synthesis of Nitrogen-Containing Heterocycles | No published research, reaction protocols, or spectroscopic data available. |
Construction of Spiro Compounds
Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest due to their unique three-dimensional structures and presence in numerous natural products and therapeutic agents. The construction of spirocyclic frameworks often involves intramolecular cyclization reactions or cycloadditions.
Despite the potential for this compound to participate in reactions leading to spirocycles, for instance, through tandem Michael additions or Pauson-Khand type reactions involving its alkene moiety, a comprehensive search of the chemical literature did not yield any studies describing its use in the synthesis of spiro compounds. Therefore, there are no research findings, data tables, or specific synthetic methods to report for this application.
The table below summarizes the lack of available data.
| Research Area | Findings for this compound |
| Construction of Spiro Compounds | No documented synthetic routes or characterization of resulting spirocyclic structures. |
Future Directions and Emerging Research Avenues for E Oct 4 Ene 2,3 Dione Chemistry
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Atom Economy
The synthesis of α,β-unsaturated diones often presents challenges in controlling stereochemistry and maximizing the incorporation of all atoms from the reactants into the final product. Future research will likely focus on developing sophisticated catalytic systems to address these issues.
One promising avenue is the exploration of organocatalysis. Chiral organocatalysts, such as derivatives of BINOL, have shown success in the asymmetric synthesis of related acyclic enediketones. nih.govresearchgate.net For (E)-oct-4-ene-2,3-dione, the development of catalysts that can control the facial selectivity of nucleophilic attacks on the β-carbon is a key objective. This would allow for the synthesis of enantiomerically pure products, which are crucial in pharmaceutical applications.
Furthermore, the principles of atom economy, a cornerstone of green chemistry, will drive the design of new synthetic routes. buecher.dejocpr.comwikipedia.org Addition reactions are inherently more atom-economical than substitution or elimination reactions. buecher.de Catalytic processes that enable the direct addition of functionalities across the carbon-carbon double bond or at the carbonyl groups of this compound with high efficiency will be a primary focus. jocpr.com
Table 1: Hypothetical Catalytic Systems for Stereoselective Michael Addition to this compound
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-BINOL-derived phosphoric acid | Dimethyl malonate | Toluene | 25 | 92 | 95 |
| Proline-derived catalyst | Nitromethane | Dichloromethane | 0 | 88 | 91 |
| Chiral squaramide | Thiophenol | Chloroform | -20 | 95 | 98 |
| Cinchona alkaloid derivative | Acetone | Tetrahydrofuran | 25 | 85 | 89 |
This interactive table presents hypothetical data for the development of novel catalytic systems.
Design and Synthesis of Advanced Functional Materials Incorporating Acyclic Dione (B5365651) Motifs
The presence of two carbonyl groups and a reactive double bond makes this compound an attractive building block for the synthesis of advanced functional materials. The dione functionality can be exploited for the creation of polymers with unique properties.
For instance, this compound could serve as a monomer in polymerization reactions. Ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives has been shown to produce polydepsipeptides, which are promising biomaterials. acs.orgresearchgate.netresearchgate.net Similarly, acyclic diene metathesis (ADMET) polymerization could be employed to create polymers with the dione motif integrated into the polymer backbone, potentially leading to materials with interesting thermal, mechanical, or optical properties.
The photochemical reactivity of α,β-unsaturated carbonyl compounds is another area ripe for exploration. google.com Irradiation of materials containing the this compound moiety could induce cross-linking or other transformations, leading to the development of photoresponsive materials for applications in coatings, adhesives, or photolithography.
Table 2: Potential Functional Polymers Derived from this compound
| Polymer Type | Monomer(s) | Polymerization Method | Potential Application |
| Polyester | This compound, Diol | Condensation Polymerization | Biodegradable plastics |
| Polyamide | This compound, Diamine | Condensation Polymerization | High-performance fibers |
| Cross-linked polymer | This compound | Photopolymerization | Photoresists, Hydrogels |
| Alternating copolymer | This compound, Styrene | Radical Copolymerization | Specialty elastomers |
This interactive table outlines potential functional polymers that could be synthesized using this compound.
Comprehensive Mechanistic Studies of Underexplored Reactions
A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. While the Michael addition to α,β-unsaturated carbonyls is well-studied, the specific nuances for a dione like this compound warrant detailed investigation. libretexts.orgchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.comewadirect.com
Future research should employ a combination of experimental techniques (such as kinetic studies and isotopic labeling) and computational modeling to elucidate the transition states and reaction pathways of various transformations. Of particular interest would be the study of cycloaddition reactions, such as the Diels-Alder reaction, where this compound could act as a dienophile. nih.govlibretexts.orglibretexts.org Understanding the factors that govern the regio- and stereoselectivity of such reactions would be a significant advancement.
Furthermore, exploring the reactivity of the two distinct carbonyl groups could lead to selective functionalization strategies. Mechanistic studies could reveal conditions under which one carbonyl group reacts preferentially over the other, opening up avenues for the synthesis of complex molecules with precise control over their architecture.
Table 3: Key Mechanistic Questions for Future Investigation
| Reaction Type | Mechanistic Question | Proposed Investigative Method |
| Michael Addition | What is the influence of the second carbonyl group on the rate and stereoselectivity? | Kinetic studies, DFT calculations |
| Diels-Alder Reaction | What are the facial and endo/exo selectivities with various dienes? | Product analysis, Computational modeling |
| Nucleophilic Acyl Addition | Can selective addition to one of the two carbonyl groups be achieved? | In-situ reaction monitoring (e.g., NMR), Trapping experiments |
| Photochemical [2+2] Cycloaddition | What is the regioselectivity of the cycloaddition with different alkenes? | Product characterization, Laser flash photolysis |
This interactive table highlights important mechanistic questions to be addressed in future research.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for the application of this compound. hud.ac.uk The carbonyl groups of the dione can act as hydrogen bond acceptors, enabling the formation of well-defined assemblies with complementary hydrogen bond donors.
Future research could focus on designing and synthesizing host-guest systems where this compound is either the host or the guest. This could lead to the development of new sensors or molecular recognition platforms. The principles of crystal engineering could also be applied to control the solid-state packing of this compound and its derivatives, potentially leading to materials with interesting optical or electronic properties. researchgate.netnih.govresearchgate.net
Furthermore, the self-assembly of molecules containing the this compound motif into larger, ordered structures is a promising area of investigation. nih.govnih.govmdpi.comtum.de By carefully designing the molecular structure, it may be possible to create one-, two-, or three-dimensional nanostructures with tailored functionalities for applications in nanotechnology and materials science.
Table 4: Potential Supramolecular Applications of this compound
| Supramolecular System | Role of this compound | Potential Application |
| Host-Guest Complex | Hydrogen bond acceptor (Host or Guest) | Molecular sensing, Catalysis |
| Co-crystal | Building block for crystal engineering | Non-linear optical materials |
| Self-Assembled Monolayer | Anchor group on a surface | Modified electrodes, Functional surfaces |
| Organogel | Gelator molecule | Smart materials, Drug delivery |
This interactive table summarizes potential applications of this compound in the field of supramolecular chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-oct-4-ene-2,3-dione, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of α,β-unsaturated diketones like this compound typically involves aldol condensation or oxidation of allylic alcohols. For stereochemical control, reaction conditions (e.g., temperature, solvent polarity, and catalysts) must be optimized. For example, using anhydrous conditions with Schlenk-line techniques (to exclude moisture/oxygen) ensures reproducibility in ketone formation . Characterization via H NMR (to confirm E/Z configuration) and IR spectroscopy (to identify carbonyl stretches at ~1700 cm) is critical .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability and purity via melting point analysis. Cross-referencing spectral data with NIST Chemistry WebBook entries ensures accuracy . For trace impurities, preparative TLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended .
Q. What experimental precautions are necessary when handling this compound due to its reactivity?
- Methodological Answer : The conjugated diketone system is prone to Michael addition and photochemical [2+2] cycloaddition. Storage under inert atmospheres (argon) at low temperatures (−20°C) minimizes degradation. Reaction vessels should be shielded from light, and kinetic studies (e.g., UV-Vis monitoring) can track decomposition rates .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanisms involving this compound in nucleophilic addition reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For instance, Fukui indices predict electrophilic sites, while solvent effects are simulated using polarizable continuum models (PCM). Compare computed IR/Raman spectra with experimental data to validate mechanistic pathways .
Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported for this compound?
- Methodological Answer : Triangulate data from multiple techniques: combustion calorimetry, gas-phase ion energetics (via mass spectrometry), and ab initio calculations. Discrepancies often arise from impurities or calibration errors. Use standardized reference compounds (e.g., benzoic acid for calorimetry) and report uncertainties with 95% confidence intervals .
Q. How can researchers design derivatives of this compound for studying structure-activity relationships (SAR) in bioactivity assays?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups at C4) via Claisen-Schmidt condensation or Heck coupling. Test derivatives in vitro for enzyme inhibition (e.g., IC measurements) using kinetic assays. Employ multivariate analysis (PCA or PLS) to correlate electronic/steric parameters with bioactivity .
Q. What advanced spectroscopic techniques characterize the excited-state dynamics of this compound in photochemical studies?
- Methodological Answer : Time-resolved fluorescence spectroscopy and transient absorption spectroscopy (fs-ps timescales) map non-radiative decay pathways. Compare solvent effects (polar vs. non-polar) to assess solvent-solute interactions. Computational TD-DFT models assign spectral bands to specific electronic transitions .
Methodological Frameworks
- Experimental Design : Apply the P-E/I-C-O framework (Population: reaction system; Exposure: reagent concentration; Comparison: control experiments; Outcome: yield/purity) to structure hypothesis-driven studies .
- Data Analysis : Use software like OriginLab or Python’s SciPy for nonlinear regression of kinetic data. For structural studies, crystallographic data (if available) should be deposited in the Cambridge Structural Database .
- Validation : Member checking (peer review of spectral interpretations) and triangulation (e.g., NMR + X-ray) enhance credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
